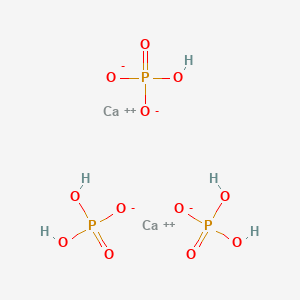

Dicalcium;dihydrogen phosphate;hydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

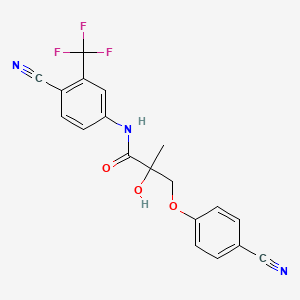

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dicalcium phosphate is typically produced by the neutralization of calcium hydroxide with phosphoric acid, resulting in the precipitation of the dihydrate form as a solid. The reaction can be represented as follows :

H3PO4+Ca(OH)2→CaHPO4+2H2O

At 60°C, the anhydrous form of dicalcium phosphate is precipitated. To prevent degradation that would form hydroxyapatite, additives such as sodium pyrophosphate or trimagnesium phosphate octahydrate are used .

Industrial Production Methods

In industrial settings, dicalcium phosphate can be produced through a continuous process where calcium chloride is treated with ammonium dihydrogen phosphate to form the dihydrate :

CaCl2+(NH4)2HPO4→CaHPO4⋅2H2O+2NH4Cl

The slurry of the dihydrate is then heated to around 65–70°C to form anhydrous dicalcium phosphate as a crystalline precipitate .

Análisis De Reacciones Químicas

Types of Reactions

Dicalcium phosphate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form corresponding calcium salts and phosphoric acid.

Hydrolysis: In aqueous solutions, it can hydrolyze to form calcium ions and phosphate ions.

Common Reagents and Conditions

Common reagents used in reactions with dicalcium phosphate include hydrochloric acid, sodium hydroxide, and other strong acids and bases. The reactions typically occur under standard laboratory conditions .

Major Products Formed

The major products formed from reactions involving dicalcium phosphate include calcium salts, phosphoric acid, and various calcium phosphate compounds .

Aplicaciones Científicas De Investigación

Dicalcium phosphate has numerous scientific research applications across various fields:

Chemistry: Used as a reagent in chemical synthesis and as a buffering agent.

Biology: Plays a role in biological research, particularly in studies involving calcium and phosphate metabolism.

Industry: Employed in the production of animal feed, fertilizers, and as a polishing agent in toothpaste.

Mecanismo De Acción

The mechanism of action of dicalcium phosphate involves the release of calcium and phosphate ions upon dissolution. In biological systems, these ions participate in various physiological processes, including bone mineralization and maintenance of cellular functions . In the stomach, the phosphate ions react with hydrochloric acid to neutralize the pH, while in toothpaste, they support the remineralization of teeth .

Comparación Con Compuestos Similares

Dicalcium phosphate can be compared with other calcium phosphate compounds, such as:

Monocalcium phosphate: Contains one calcium ion per phosphate group and is more soluble in water.

Tricalcium phosphate: Contains three calcium ions per phosphate group and is less soluble in water.

Hydroxyapatite: A naturally occurring mineral form of calcium apatite with the formula Ca₁₀(PO₄)₆(OH)₂, which is the main component of bone and teeth.

Dicalcium phosphate is unique due to its balanced solubility and bioavailability, making it suitable for a wide range of applications .

Propiedades

Fórmula molecular |

Ca2H5O12P3 |

|---|---|

Peso molecular |

370.11 g/mol |

Nombre IUPAC |

dicalcium;dihydrogen phosphate;hydrogen phosphate |

InChI |

InChI=1S/2Ca.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4)/q2*+2;;;/p-4 |

Clave InChI |

YPPBTFOGOGUDCJ-UHFFFAOYSA-J |

SMILES canónico |

OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)([O-])[O-].[Ca+2].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)

![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)

![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)

![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)

![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)